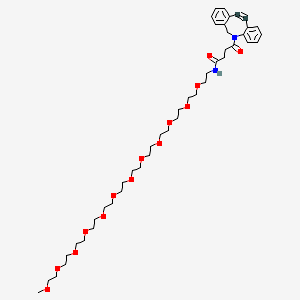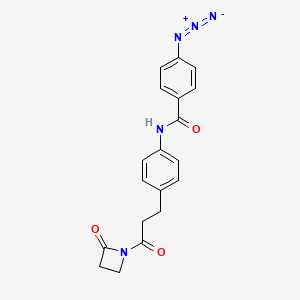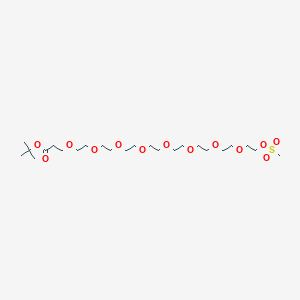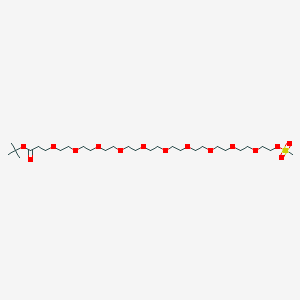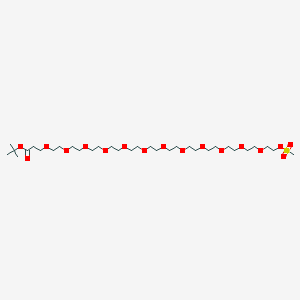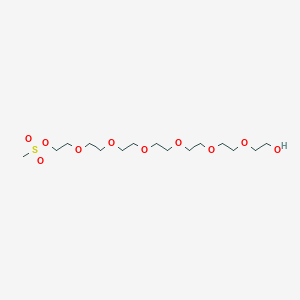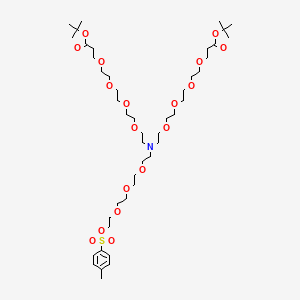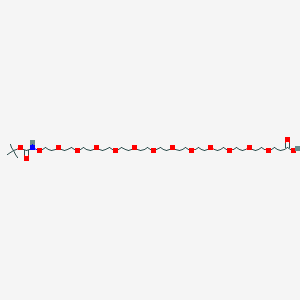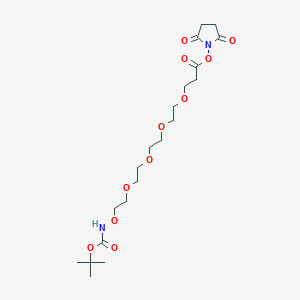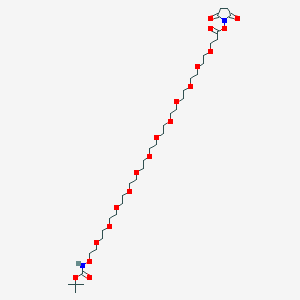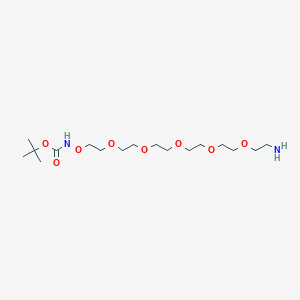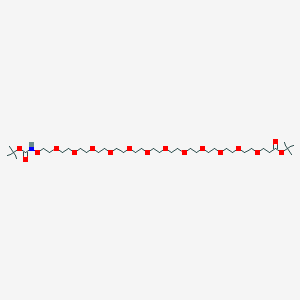
t-Boc-Aminooxy-PEG12-Boc
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
t-Boc-Aminooxy-PEG12-Boc: is a polyethylene glycol (PEG)-based PROTAC linker. This compound is used in the synthesis of PROTACs (Proteolysis Targeting Chimeras), which are molecules designed to degrade specific proteins within cells. The compound contains a tert-butoxycarbonyl (t-Boc) protected aminooxy group and a PEG12 spacer, which provides flexibility and solubility to the molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of t-Boc-Aminooxy-PEG12-Boc involves multiple steps, starting with the protection of the aminooxy group with a tert-butoxycarbonyl (t-Boc) group. The PEG12 spacer is then attached to the protected aminooxy group through a series of etherification reactions. The final product is purified using chromatographic techniques to ensure high purity.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The final product is subjected to rigorous quality control measures, including nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry, to confirm its structure and purity.
Chemical Reactions Analysis
Types of Reactions: t-Boc-Aminooxy-PEG12-Boc undergoes various chemical reactions, including:
Substitution Reactions: The aminooxy group can participate in nucleophilic substitution reactions with electrophiles.
Deprotection Reactions: The t-Boc group can be removed under acidic conditions to expose the free aminooxy group.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include alkyl halides and acyl chlorides. The reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at room temperature.
Deprotection Reactions: Trifluoroacetic acid (TFA) is commonly used to remove the t-Boc group.
Major Products Formed:
Substitution Reactions: The major products are the substituted aminooxy derivatives.
Deprotection Reactions: The major product is the free aminooxy-PEG12 derivative.
Scientific Research Applications
t-Boc-Aminooxy-PEG12-Boc has a wide range of applications in scientific research, including:
Chemistry: Used as a linker in the synthesis of PROTACs, which are used to study protein degradation pathways.
Biology: Employed in the development of targeted protein degradation tools to study cellular processes and disease mechanisms.
Medicine: Investigated for its potential in developing new therapeutic agents for diseases such as cancer and neurodegenerative disorders.
Industry: Utilized in the production of high-purity PEGylated compounds for various applications.
Mechanism of Action
The mechanism of action of t-Boc-Aminooxy-PEG12-Boc involves its use as a linker in PROTACs. PROTACs function by recruiting an E3 ubiquitin ligase to the target protein, leading to its ubiquitination and subsequent degradation by the proteasome. The PEG12 spacer provides flexibility and solubility, allowing the PROTAC to effectively bridge the target protein and the E3 ligase.
Comparison with Similar Compounds
t-Boc-Aminooxy-PEG12-acid: Similar structure but with a carboxylic acid group instead of a t-Boc group.
t-Boc-Aminooxy-PEG12-azide: Contains an azide group, which can be used in click chemistry reactions.
Uniqueness: t-Boc-Aminooxy-PEG12-Boc is unique due to its dual t-Boc protection and PEG12 spacer, which provide both stability and flexibility. This makes it particularly useful in the synthesis of PROTACs, where precise control over linker length and solubility is crucial.
Properties
IUPAC Name |
tert-butyl 3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]oxyethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H71NO17/c1-35(2,3)53-33(38)7-8-40-9-10-41-11-12-42-13-14-43-15-16-44-17-18-45-19-20-46-21-22-47-23-24-48-25-26-49-27-28-50-29-30-51-31-32-52-37-34(39)54-36(4,5)6/h7-32H2,1-6H3,(H,37,39) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZOROVUSSDBPLZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCONC(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H71NO17 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
789.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
